7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways associated with protein kinases . By inhibiting these enzymes, this compound disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular function and behavior.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases . This inhibition can disrupt cellular signaling processes, leading to changes in cell growth, differentiation, migration, and metabolism .
Properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-pyridin-3-ylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-20-15-12(16(24)21(2)17(20)25)9-13(22(15)7-8-26-3)14(23)19-11-5-4-6-18-10-11/h4-6,9-10H,7-8H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMRHRIUIMKGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=CN=CC=C3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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